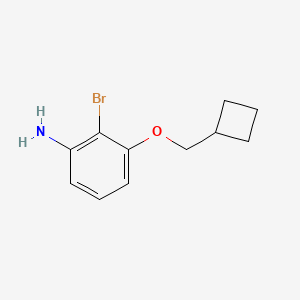

2-Bromo-3-(cyclobutylmethoxy)aniline

CAS No.:

Cat. No.: VC16216011

Molecular Formula: C11H14BrNO

Molecular Weight: 256.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14BrNO |

|---|---|

| Molecular Weight | 256.14 g/mol |

| IUPAC Name | 2-bromo-3-(cyclobutylmethoxy)aniline |

| Standard InChI | InChI=1S/C11H14BrNO/c12-11-9(13)5-2-6-10(11)14-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7,13H2 |

| Standard InChI Key | OMUFJEMAQPXUSZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)COC2=CC=CC(=C2Br)N |

Introduction

2-Bromo-3-(cyclobutylmethoxy)aniline is an organic compound belonging to the class of bromoanilines. These compounds are substituted anilines featuring bromine atoms, which are crucial for various chemical reactions and applications in pharmaceuticals and materials science. This article will delve into the properties, synthesis, and potential applications of 2-Bromo-3-(cyclobutylmethoxy)aniline, drawing from diverse scientific sources.

Synthesis Methods

The synthesis of bromoanilines typically involves the bromination of aniline derivatives. A common method for preparing bromoanilines involves using copper bromide (CuBr) as a brominating agent in a solvent like tetrahydrofuran (THF) . For 2-Bromo-3-(cyclobutylmethoxy)aniline, the synthesis might involve a similar approach, starting with a 3-(cyclobutylmethoxy)aniline precursor.

Potential Applications

Bromoanilines are versatile intermediates in organic synthesis, often used in the preparation of pharmaceuticals, dyes, and other organic compounds. The presence of a bromine atom allows for further substitution reactions, making these compounds valuable in medicinal chemistry for developing new drugs.

Pharmaceutical Applications

In pharmaceutical research, bromoanilines can serve as precursors for synthesizing compounds with potential therapeutic activities. For instance, modifications of the aniline ring can lead to compounds with antimicrobial or anti-inflammatory properties, as seen in other brominated aromatic compounds .

Materials Science

Bromoanilines can also be used in materials science for the synthesis of polymers or other materials with specific properties. The bromine atom can be replaced with other functional groups to modify the material's characteristics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume